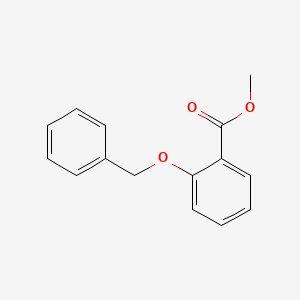

Methyl 2-benzyloxybenzoate

Overview

Description

Methyl 2-benzyloxybenzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical Studies on Derivatives

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. Theoretical evaluations using Density Functional Theory (DFT) have shown these compounds to have properties relevant to corrosion inhibition, such as high EHOMO (Energy of Highest Occupied Molecular Orbital) and low ELUMO (Energy of Lowest Unoccupied Molecular Orbital), which are in agreement with experimental data (Obot & Obi-Egbedi, 2010).

Agricultural Applications

Sustained Release for Fungal Control

In agriculture, Methyl 2-benzimidazolecarbamate (a related compound) and Tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. This technology aims to reduce environmental toxicity and improve the efficacy of plant disease management. The encapsulated fungicides showed high association efficiency and modified release profiles, indicating a promising approach for fungal disease prevention in crops (Campos et al., 2015).

Environmental Impact and Behavior

Occurrence and Behavior in Aquatic Environments

The occurrence and fate of parabens (esters of para-hydroxybenzoic acid, a related group of compounds to Methyl 2-benzyloxybenzoate) in aquatic environments have been reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments, suggesting continuous environmental introduction and the need for further studies on their long-term impact (Haman et al., 2015).

Synthetic and Analytical Chemistry

Synthesis of Benzimidazoles

Research on the synthesis of benzimidazoles in high-temperature water has been conducted to improve yields and reduce environmental impact. This study provides insights into the optimization of reaction parameters for the synthesis of 2-phenylbenzimidazole and related compounds, which are important for various pharmaceutical and agricultural applications. This method demonstrates the potential of using water as a green solvent for chemical synthesis (Dudd et al., 2003).

Mechanism of Action

Target of Action

Methyl 2-benzyloxybenzoate is a specialty product used in proteomics research . .

Biochemical Pathways

The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. This compound is known to be stable at room temperature

Biochemical Analysis

Biochemical Properties

Methyl 2-benzyloxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been tested against the HL-60 cell line for anticancer activity . The compound’s interactions with biomolecules often involve hydrogen-bonding and π-π stacking interactions, which help stabilize its structure and influence its biochemical behavior .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer activity against the HL-60 cell line suggests that it can alter gene expression and disrupt cellular metabolism, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with enzymes and proteins, which can inhibit or activate specific biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name |

methyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHVBYAYSGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290895 | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-16-0 | |

| Record name | 55142-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

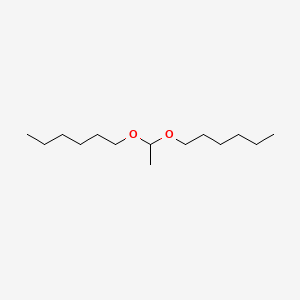

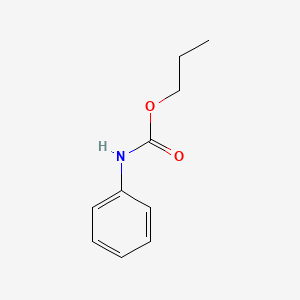

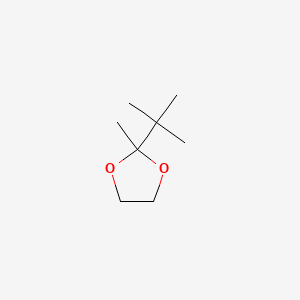

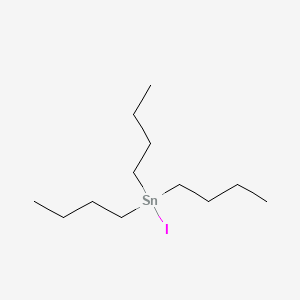

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.